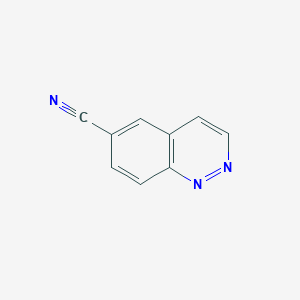
6-Cinnolinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cinnoline-6-carbonitrile is a heterocyclic compound that belongs to the cinnoline family. Cinnolines are nitrogen-containing bicyclic compounds that have significant pharmacological and chemical importance. The structure of cinnoline-6-carbonitrile consists of a cinnoline ring with a cyano group (-CN) attached to the sixth position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cinnoline-6-carbonitrile can be synthesized through various methods. One common approach involves the reaction of 3-bromo-4(1H)-cinnoline with copper(I) cyanide in pyridine, yielding 1,4-dihydro-4-oxocinnoline-3-carbonitrile. This intermediate is then converted into 4-chlorocinnoline-3-carbonitrile by treatment with phosphoryl chloride. The final step involves catalytic hydrogenation of the chloro-compound in the presence of a base to produce cinnoline-6-carbonitrile .
Another method involves the microwave-assisted one-pot green synthesis of cinnoline derivatives inside natural Lycopodium clavatum sporopollenin microcapsules. This method uses ethyl 5-cyano-4-methyl-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate and 1-nitro-2-phenylethylene in the presence of piperidine as a base at 100°C for 20 minutes .
Industrial Production Methods
Industrial production methods for cinnoline-6-carbonitrile typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
Cinnoline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Catalytic hydrogenation can reduce cinnoline-6-carbonitrile to form other compounds.
Substitution: The cyano group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation typically uses palladium or platinum catalysts.
Substitution: Reagents such as thiourea, carbanions, and hydrazines are used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of cinnoline-6-carbonitrile.
Reduction: Reduced forms of cinnoline-6-carbonitrile.
Aplicaciones Científicas De Investigación
Cinnoline-6-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a synthetic intermediate for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an antibacterial, antifungal, and antimalarial agent.
Medicine: Explored for its anticancer, anti-inflammatory, and analgesic properties.
Industry: Utilized in the development of materials with unique optical and electronic properties.
Mecanismo De Acción
The mechanism of action of cinnoline-6-carbonitrile involves its interaction with specific molecular targets and pathways. For example, certain cinnoline derivatives act as human neutrophil elastase inhibitors, exhibiting reversible competitive inhibition. This activity is attributed to the compound’s ability to bind to the active site of the enzyme, preventing substrate access .
Comparación Con Compuestos Similares
Cinnoline-6-carbonitrile can be compared with other similar compounds, such as quinoxalines and quinazolines. These compounds share a similar bicyclic structure with two nitrogen atoms in the ring. cinnoline-6-carbonitrile is unique due to its specific substitution pattern and the presence of the cyano group at the sixth position .
List of Similar Compounds
Quinoxalines: Known for their antibacterial and anticancer properties.
Quinazolines: Used in medicinal chemistry for their anti-inflammatory and analgesic activities.
Propiedades
Número CAS |
318276-75-4 |
|---|---|
Fórmula molecular |
C9H5N3 |
Peso molecular |
155.16 g/mol |
Nombre IUPAC |
cinnoline-6-carbonitrile |
InChI |
InChI=1S/C9H5N3/c10-6-7-1-2-9-8(5-7)3-4-11-12-9/h1-5H |
Clave InChI |
QVZFZRFRHYQCCW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN=N2)C=C1C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


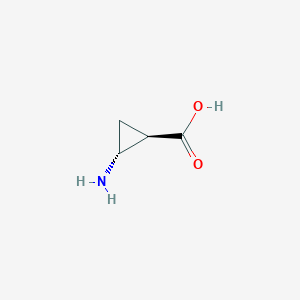
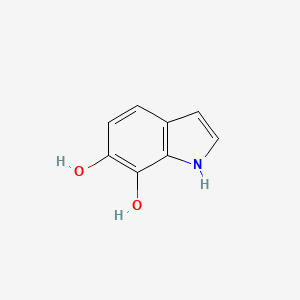
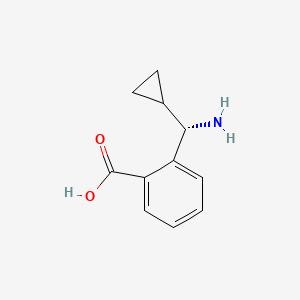

![6-O-benzyl 4-O-tert-butyl (4aR,8aR)-3-cyano-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-4,6-dicarboxylate](/img/structure/B13120455.png)
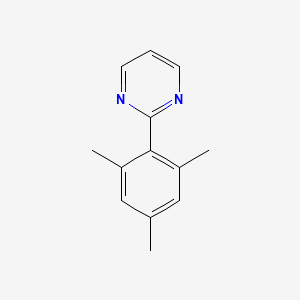
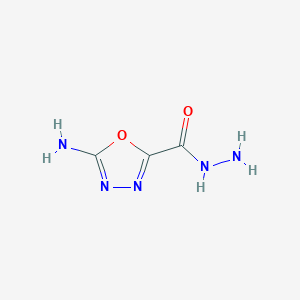
![3-Amino-2-methylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13120470.png)


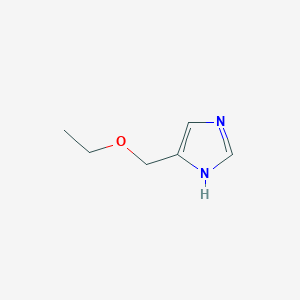

![benzyl N-[(2S)-1-[[1,2-dioxo-1-(pyridin-2-ylmethylamino)hexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13120523.png)

